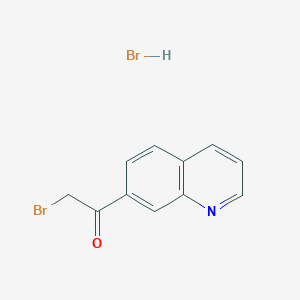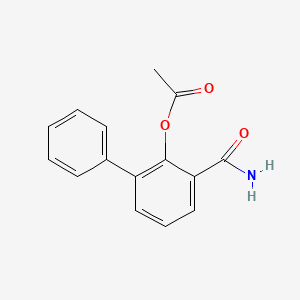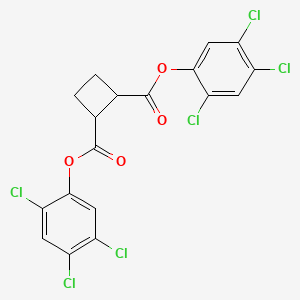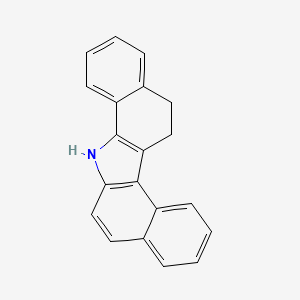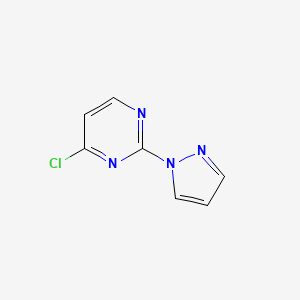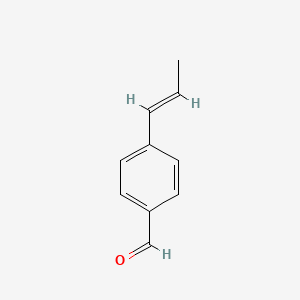
Benzaldehyde, 4-(1E)-1-propenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Benzaldehyde, 4-(1E)-1-propenyl-, can be synthesized through several methods. One common approach is the Claisen-Schmidt condensation reaction between benzaldehyde and acetone in the presence of a base such as sodium hydroxide. This reaction yields benzalacetone, which can then be further processed to obtain p-vinylbenzaldehyde .
Industrial Production Methods
In industrial settings, the production of benzaldehyde, 4-(1E)-1-propenyl-, often involves the catalytic hydrogenation of methyl benzoate to benzyl alcohol, followed by oxidation to benzaldehyde and subsequent vinylation . This method is favored for its efficiency and scalability.
化学反应分析
Types of Reactions
Benzaldehyde, 4-(1E)-1-propenyl-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid derivatives.
Reduction: It can be reduced to form benzyl alcohol derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives.
科学研究应用
Benzaldehyde, 4-(1E)-1-propenyl-, has several applications in scientific research:
作用机制
The mechanism of action of benzaldehyde, 4-(1E)-1-propenyl-, involves its interaction with cellular components. It can disrupt cellular antioxidation systems, leading to oxidative stress in microbial cells. This property makes it effective as an antimicrobial and antifungal agent . The compound can also undergo metabolic conversion to benzoic acid and benzyl alcohol, which further contribute to its biological activity .
相似化合物的比较
Similar Compounds
Benzaldehyde: The parent compound, with a simpler structure and similar reactivity.
Cinnamaldehyde: Contains a similar vinyl group but at the ortho position.
Vanillin: A derivative with additional methoxy and hydroxyl groups.
Uniqueness
Benzaldehyde, 4-(1E)-1-propenyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H10O |
|---|---|
分子量 |
146.19 g/mol |
IUPAC 名称 |
4-[(E)-prop-1-enyl]benzaldehyde |
InChI |
InChI=1S/C10H10O/c1-2-3-9-4-6-10(8-11)7-5-9/h2-8H,1H3/b3-2+ |
InChI 键 |
KWWVKYPHFGKMCB-NSCUHMNNSA-N |
手性 SMILES |
C/C=C/C1=CC=C(C=C1)C=O |
规范 SMILES |
CC=CC1=CC=C(C=C1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


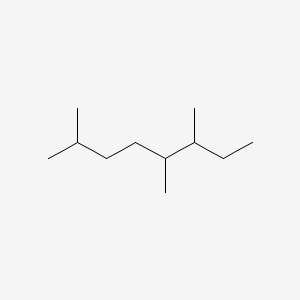
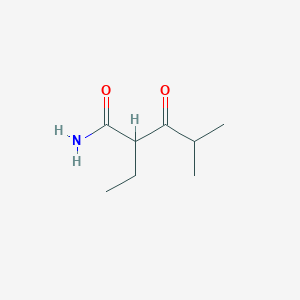
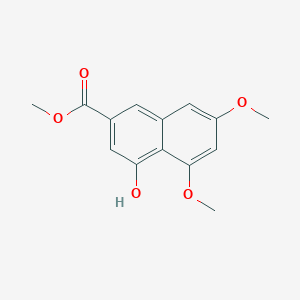
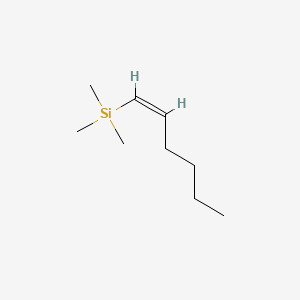
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-11-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13943608.png)
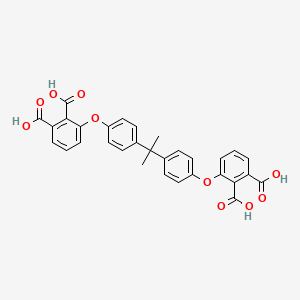
![methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13943627.png)
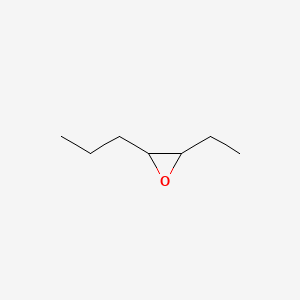
![(Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester](/img/structure/B13943633.png)
